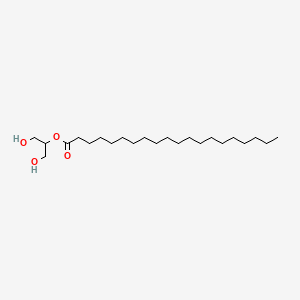![molecular formula C15H12O2 B14162226 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole CAS No. 5426-80-2](/img/structure/B14162226.png)
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C15H12O2. . This compound is characterized by a benzodioxole ring fused with a phenylethenyl group, which gives it unique chemical properties.
Méthodes De Préparation
The synthesis of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of piperonal with phenylacetylene under specific conditions. The reaction is catalyzed by palladium and proceeds through a Heck coupling mechanism . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, typically using reagents like bromine or chlorine.
Applications De Recherche Scientifique
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[(Z)-2-phenylethenyl]-1,3-benzodioxole include:
3,4-methylenedioxy-stilbene: Similar structure but different stereochemistry.
Piperonal: A precursor in the synthesis of this compound.
Phenylacetylene: Another precursor used in the synthesis.
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5426-80-2 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
5-[(Z)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6- |
Clé InChI |
IHBMGIUAQDCALO-SREVYHEPSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)


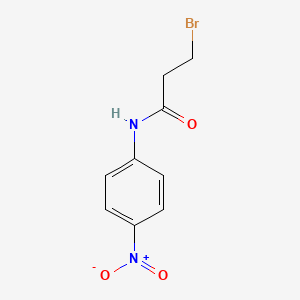
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)
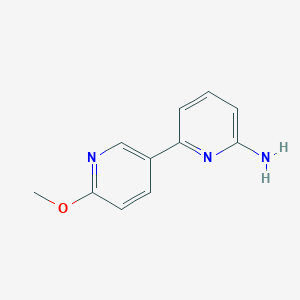
![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
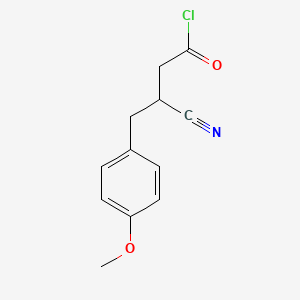
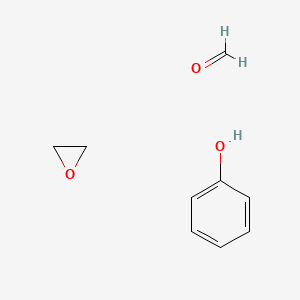
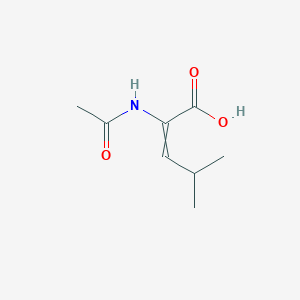
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside](/img/structure/B14162220.png)
